molecular formula C21H21Cl2N3OS B12773970 Elzasonan metabolite M4 CAS No. 1809097-10-6

Elzasonan metabolite M4

Cat. No.: B12773970
CAS No.: 1809097-10-6
M. Wt: 434.4 g/mol
InChI Key: JEZUNFQLOXFHOC-MOSHPQCFSA-N
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Description

Elzasonan metabolite M4 is a significant metabolite of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder. The metabolite M4 is formed through the metabolic processes involving Elzasonan and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Elzasonan metabolite M4 involves the metabolic conversion of Elzasonan in the human body. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The metabolic pathway includes aromatic hydroxylation, N-oxidation, and N-demethylation, leading to the formation of M4 .

Industrial Production Methods

Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. for research purposes, it can be synthesized using liver microsomes or recombinant enzymes to mimic the metabolic processes that occur in the human body .

Chemical Reactions Analysis

Types of Reactions

Elzasonan metabolite M4 undergoes several types of chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

    Reduction: Involves the reduction of specific functional groups within the molecule.

    Substitution: Involves the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Cytochrome P450 enzymes: For oxidation and reduction reactions.

    NADPH: As a cofactor for enzymatic reactions.

    Buffer solutions: To maintain the pH and ionic strength of the reaction medium.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, N-oxide derivatives, and demethylated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Elzasonan Metabolite M4

This compound is unique due to its specific formation pathway and its significant role in the pharmacokinetics of Elzasonan. Unlike other metabolites, M4 is formed through a distinct combination of oxidation and reduction reactions, making it a critical component in understanding the overall metabolism of Elzasonan .

Properties

CAS No.

1809097-10-6

Molecular Formula

C21H21Cl2N3OS

Molecular Weight

434.4 g/mol

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[(2-piperazin-1-ylphenyl)methylidene]thiomorpholin-3-one

InChI

InChI=1S/C21H21Cl2N3OS/c22-17-6-5-16(14-18(17)23)26-11-12-28-20(21(26)27)13-15-3-1-2-4-19(15)25-9-7-24-8-10-25/h1-6,13-14,24H,7-12H2/b20-13-

InChI Key

JEZUNFQLOXFHOC-MOSHPQCFSA-N

Isomeric SMILES

C1CN(CCN1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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